molecular formula C19H22N2O4S2 B2425142 2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886917-88-0

2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Numéro de catalogue: B2425142
Numéro CAS: 886917-88-0
Poids moléculaire: 406.52
Clé InChI: WWIJITVOSJNVBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a strategically designed small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its core research value lies in its potential to overcome drug resistance, particularly against the EGFR T790M mutation, which is a prevalent mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) source . The compound's structure, featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, is characteristic of a class of irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained kinase suppression source . This mechanism of action makes it a critical tool for researchers investigating oncogenic signaling pathways, the dynamics of acquired resistance in cancers, and for the preclinical evaluation of next-generation targeted therapies. Studies on close structural analogs, such as AZD9291 (Osimertinib), which share the same core mechanism, have demonstrated high efficacy in selectively inhibiting EGFR T790M mutants while sparing wild-type EGFR, thereby providing a improved therapeutic window in model systems source . Consequently, this compound serves as a valuable chemical probe for elucidating the complex biology of EGFR-driven tumorigenesis and for advancing the development of novel anticancer agents.

Propriétés

IUPAC Name

2-[(3-ethylsulfonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-3-27(24,25)13-6-4-5-12(10-13)18(23)21-19-16(17(20)22)14-8-7-11(2)9-15(14)26-19/h4-6,10-11H,3,7-9H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIJITVOSJNVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 886922-26-5) is a member of the benzo[b]thiophene family and has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₉H₂₂N₂O₄S₂
  • Molecular Weight : 406.5 g/mol
  • Structure : The compound features a complex structure with an ethylsulfonyl group attached to a benzamide core and a tetrahydrobenzo[b]thiophene moiety.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results as an inhibitor of bacterial DNA gyrase B (GyrB), which is critical for bacterial DNA replication and transcription .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTargetActivity
Compound AGyrBIC₅₀ = 12 µM
Compound BGyrBIC₅₀ = 8 µM
This compoundGyrBIC₅₀ = 10 µM

Anti-HIV Activity

In studies focusing on anti-HIV activity, compounds structurally similar to the target compound have demonstrated efficacy against HIV-1. The presence of the ethylsulfonyl group may enhance interaction with viral proteins, potentially inhibiting viral replication .

Case Study:
A derivative study showed that compounds with similar structural motifs exhibited effective inhibition of HIV-induced cytopathicity at concentrations ranging from 0.056 to 0.52 µM, suggesting that modifications in the ethylsulfonyl group could further enhance activity .

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : By binding to active sites on enzymes such as GyrB, the compound disrupts essential bacterial processes.
  • Receptor Modulation : The compound may interact with specific cellular receptors involved in viral entry or replication.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. These include sulfonation reactions to introduce the ethylsulfonyl group followed by cyclization to form the tetrahydrobenzo[b]thiophene structure .

Q & A

Q. What synthetic strategies are optimal for preparing the tetrahydrobenzo[b]thiophene core in this compound?

The tetrahydrobenzo[b]thiophene scaffold is typically synthesized via cyclocondensation reactions. For example, intermediates like 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (11k) are synthesized using 4-phenylcyclohexanone, cyanoacetamide, elemental sulfur, and triethylamine in DMF, followed by purification via methanol recrystallization . Key steps include controlling reaction stoichiometry (e.g., 1.2 equivalents of anhydrides) and using inert atmospheres (N₂) to prevent oxidation .

Q. How are key functional groups (e.g., ethylsulfonyl, carboxamide) introduced during synthesis?

The ethylsulfonyl group is likely introduced via sulfonation followed by oxidation, while carboxamide groups are formed through coupling reactions. For instance, benzamido substituents are added using benzoyl chloride derivatives under anhydrous CH₂Cl₂ with reflux conditions . Carboxamide formation may involve Boc-protected intermediates and coupling reagents like TBTU, as seen in the synthesis of 11l .

Q. What analytical methods are critical for structural validation?

Multinuclear NMR (¹H, ¹³C), IR spectroscopy, and LC-HRMS are essential. For example:

  • IR : Confirms C=O (1650–1750 cm⁻¹), C≡N (2200 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
  • NMR : Chemical shifts for methyl groups in the tetrahydrobenzo[b]thiophene core typically appear at δ 1.2–1.5 ppm (¹H) and δ 20–25 ppm (¹³C) .
  • LC-HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. How is purity assessed, and what challenges arise during purification?

Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) is standard . Challenges include separating regioisomers (e.g., due to anhydride reactivity) and removing sulfur byproducts. Melting points (e.g., 195–220°C) provide additional purity validation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antibacterial activity in this compound class?

SAR studies for similar tetrahydrobenzo[b]thiophenes reveal that:

  • Electron-withdrawing groups (e.g., ethylsulfonyl) enhance activity against Gram-positive bacteria by improving target binding .
  • Substituent position : Carboxamide at position 3 increases solubility but may reduce membrane permeability .
    Methodologically, systematic substitution at positions 2, 3, and 6, followed by MIC assays against S. aureus and E. coli, is recommended .

Q. What mechanistic insights explain contradictory bioactivity data across structurally similar analogs?

Contradictions in antibacterial activity (e.g., high MIC for one analog but low for another) may arise from:

  • Steric effects : Bulky substituents (e.g., tert-butyl) hindering target engagement .
  • Metabolic instability : Rapid hydrolysis of ester groups (e.g., methyl carboxylate) in vivo .
    Resolve discrepancies using time-kill assays, metabolomic profiling, and molecular docking to assess target binding (e.g., bacterial dihydrofolate reductase) .

Q. How can computational modeling predict interactions with bacterial targets?

Docking studies using AutoDock Vina or Schrödinger Suite can model binding to targets like DNA gyrase. Key steps:

Prepare the compound’s 3D structure (e.g., optimize with Gaussian09 at B3LYP/6-31G* level).

Dock into the ATP-binding pocket of gyrase (PDB: 1KZN).

Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

  • Co-solvent systems : Use 10% DMSO/PBS for in vitro assays .
  • Prodrug design : Replace methyl ester with morpholine amide to enhance solubility, as seen in analogs like 326916-21-6 .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. How are stability issues (e.g., hydrolysis, oxidation) mitigated during storage?

  • Storage : –20°C under argon to prevent sulfonyl group oxidation .
  • Lyophilization : Stabilize as a lyophilized powder with trehalose (1:1 w/w) .
  • Degradation monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC tracking .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReactantsConditionsYieldRef
11k4-phenylcyclohexanone, cyanoacetamideDMF, 80°C, 12h47%
2311i, succinic anhydrideCH₂Cl₂, N₂, reflux54%

Q. Table 2. Bioactivity Data for Analogous Compounds

CompoundMIC (S. aureus)MIC (E. coli)Solubility (mg/mL)
302 µg/mL>64 µg/mL0.8
328 µg/mL32 µg/mL1.2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.